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Compound of Interest

Compound Name: L-Homohistidine

CAS No.: 58501-47-6

Cat. No.: B142899

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Homohistidine, a non-proteinogenic amino acid homolog of L-histidine, presents a

unique and versatile scaffold for the design of potent and selective enzyme inhibitors. Its

defining feature—an additional methylene group in the side chain—subtly alters the steric and

electronic properties of the imidazole ring, providing a powerful tool for modulating inhibitor

binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth

exploration of L-homohistidine's applications, focusing on its utility in targeting

metalloenzymes and histidine-metabolizing enzymes. We offer detailed mechanistic insights,

structure-activity relationship (SAR) principles, and field-proven experimental protocols to

empower researchers in their drug discovery efforts.

Foundational Principles: The Advantage of the
Homohistidine Scaffold
L-Histidine is a cornerstone of enzyme active sites, playing critical roles in catalysis, proton

transfer, and metal ion coordination.[1][2] L-Homohistidine retains the essential imidazole side
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chain but extends the alkyl linker by one carbon atom. This seemingly minor modification has

profound implications for inhibitor design:

Altered pKa: The increased distance between the electron-withdrawing amino group and the

imidazole ring can subtly alter the pKa of the imidazole nitrogen atoms, influencing its

protonation state and hydrogen bonding capacity at physiological pH.

Modified Metal Chelation: The imidazole group is a premier metal-binding pharmacophore

(MBP) used to chelate catalytic metal ions in metalloenzymes.[3][4] The extended linker in L-
homohistidine changes the "bite angle" and stability of the resulting coordination complex, a

feature that can be exploited to achieve inhibitor selectivity against different metalloenzymes.

[5]

Enhanced Conformational Flexibility: The longer side chain provides greater rotational

freedom, allowing the imidazole moiety to access binding pockets and orientations that are

inaccessible to a native histidine or histidine-based inhibitor. This can be pivotal for

optimizing van der Waals interactions and improving binding affinity.

Data Presentation: Physicochemical Property
Comparison
The table below summarizes the key differences between L-histidine and its homo-analog, L-
homohistidine.
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Property L-Histidine L-Homohistidine
Rationale for
Significance in
Inhibitor Design

Molecular Formula C6H9N3O2 C7H11N3O2[6][7]

Increased molecular

weight and lipophilicity

can affect solubility

and cell permeability.

Side Chain Length ~4.0 Å (Cα to Nδ1) ~5.2 Å (Cα to Nδ1)

Alters reach and

positioning within the

enzyme active site;

modifies metal

coordination

geometry.

Imidazole pKa (~Nπ-

H)
~6.0

Slightly higher than

6.0

Affects protonation

state and role as a

hydrogen bond

donor/acceptor or

metal ligand at

physiological pH.

Rotational Freedom
2 rotatable bonds (χ1,

χ2)

3 rotatable bonds (χ1,

χ2, χ3)

Increased flexibility

allows for better

induced-fit binding but

can come at an

entropic cost.

Application Focus I: Targeting Metalloenzymes
A significant fraction of all enzymes are metalloenzymes, making them a rich class of drug

targets.[3] Inhibitors for these enzymes typically consist of a scaffold that provides specificity for

the target active site and a metal-binding group (MBG) that coordinates the catalytic metal ion

(e.g., Zn²⁺, Mg²⁺, Fe²⁺).[4][8]

The imidazole side chain of L-homohistidine serves as an effective MBG. By incorporating it

into a larger molecular scaffold, medicinal chemists can design inhibitors where the
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homohistidine moiety anchors to the catalytic metal while the rest of the molecule makes

specific interactions with the surrounding protein residues. The key advantage here is

leveraging the altered coordination geometry to achieve selectivity. For instance, two related

zinc metalloproteases may have subtly different active site architectures; an inhibitor with a

histidine-based MBG might inhibit both, while a homohistidine-based inhibitor could

preferentially bind to one due to a more favorable coordination geometry, thereby reducing off-

target effects.[3]

Logical Workflow for Metalloenzyme Inhibitor Design
The following diagram illustrates a rational design and validation workflow for developing L-
homohistidine-based metalloenzyme inhibitors.
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Caption: Rational design workflow for L-homohistidine-based metalloenzyme inhibitors.
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Protocol 2.1: In Vitro Inhibition Assay for Human
Carbonic Anhydrase II (hCA II)
This protocol describes a colorimetric assay to determine the inhibitory activity of a test

compound against hCA II, a model zinc metalloenzyme. The principle relies on the enzyme-

catalyzed hydrolysis of p-nitrophenyl acetate (pNPA), which produces the yellow-colored p-

nitrophenolate anion, monitored at 405 nm.[3]

A. Materials and Reagents

Purified human Carbonic Anhydrase II (hCA II)

Test Inhibitor (L-homohistidine derivative), dissolved in DMSO

p-Nitrophenyl acetate (pNPA), substrate

Tris-SO4 buffer (50 mM, pH 8.0)

96-well clear flat-bottom plates

Multichannel pipette

Plate reader capable of measuring absorbance at 405 nm

B. Experimental Procedure

Prepare Reagent Solutions:

Enzyme Stock: Prepare a 2 µM stock solution of hCA II in Tris-SO4 buffer.

Substrate Stock: Prepare a 5 mM stock solution of pNPA in acetonitrile.

Inhibitor Stock: Prepare a 1 mM stock solution of the test inhibitor in 100% DMSO.

Perform serial dilutions in DMSO to create a range of concentrations (e.g., 1 mM down to

10 nM).

Assay Setup (100 µL final volume per well):
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Negative Control (100% Activity): Add 88 µL of Tris-SO4 buffer, 2 µL of DMSO (no

inhibitor), and 10 µL of the 2 µM hCA II stock solution.

Positive Control (Known Inhibitor): Add 88 µL of buffer, 2 µL of a known hCA II inhibitor

(e.g., Acetazolamide at 10 µM), and 10 µL of enzyme stock.

Test Wells: Add 88 µL of buffer, 2 µL of the appropriate inhibitor dilution, and 10 µL of

enzyme stock.

Blank (No Enzyme): Add 98 µL of buffer and 2 µL of DMSO.

Pre-incubation:

Mix the contents of the wells by gentle tapping.

Incubate the plate at 30°C for 15 minutes. This allows the inhibitor to bind to the enzyme

before the reaction starts. The causality here is to ensure that the measured inhibition

reflects a true equilibrium binding event rather than a time-dependent onset.

Reaction Initiation and Measurement:

Initiate the reaction by adding 10 µL of the 5 mM pNPA substrate stock to all wells (final

pNPA concentration: 500 µM).

Immediately place the plate in the plate reader, pre-heated to 30°C.

Monitor the increase in absorbance at 405 nm every 60 seconds for 20 minutes.

C. Data Analysis

For each well, calculate the reaction rate (V) by determining the slope of the linear portion of

the absorbance vs. time plot (ΔAbs/min).

Subtract the rate of the blank from all other wells.

Calculate the percent inhibition for each inhibitor concentration using the formula: %

Inhibition = 100 * (1 - (V_inhibitor / V_negative_control))
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Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a

dose-response curve to determine the IC50 value (the concentration of inhibitor required to

reduce enzyme activity by 50%).

Application Focus II: Targeting Histidine
Decarboxylase (HDC)
Histidine decarboxylase (HDC) is the sole enzyme responsible for synthesizing histamine from

L-histidine.[9][10] As histamine is a key mediator of allergic reactions and inflammation, HDC is

a prime therapeutic target.[10][11] L-homohistidine, as a close structural analog of the natural

substrate, can act as a competitive inhibitor of HDC.

The design principle is straightforward: the inhibitor mimics the substrate and binds to the

active site, preventing the binding and subsequent decarboxylation of L-histidine. The extended

side chain of L-homohistidine can either provide a slightly improper fit that is non-productive

for catalysis or be functionalized to introduce groups that form additional favorable interactions

within the active site, thereby increasing binding affinity (i.e., lowering the Ki value).[9]

Conceptual Mechanism: Competitive Inhibition of HDC
This diagram visualizes the principle of competitive inhibition at the HDC active site.

HDC Enzyme

Natural Reaction Inhibition

Active Site

Histamine
(Product)

Catalyzes

L-Histidine
(Substrate)

Binds

L-Homohistidine
(Inhibitor)
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Click to download full resolution via product page

Caption: Competitive inhibition of Histidine Decarboxylase (HDC) by L-homohistidine.

Application Focus III: Peptide-Based Inhibitors via
SPPS
L-homohistidine can be incorporated as a non-canonical amino acid into peptides using Solid-

Phase Peptide Synthesis (SPPS). This strategy is used to create peptidomimetic inhibitors with

enhanced properties.[12][13] Replacing a natural histidine with L-homohistidine in a bioactive

peptide can:

Improve Proteolytic Stability: The unnatural side chain can hinder recognition by proteases,

increasing the peptide's half-life in vivo.

Modulate Receptor/Enzyme Binding: The altered side-chain length and flexibility can change

the peptide's overall conformation, leading to tighter or more selective binding.

Serve as a Linker: The imidazole group can be used as a chemical handle for attaching other

functional groups, such as fluorescent probes or cytotoxic payloads.

The synthesis requires a protected form of the amino acid, typically Boc-L-homohistidine or

Fmoc-L-homohistidine, for stepwise addition to the growing peptide chain on a solid support

resin.[14][15]

Protocol 4.1: Manual Solid-Phase Synthesis of a
Tripeptide Inhibitor (Ala-hHis-Phe-NH2)
This protocol outlines the manual synthesis of a simple tripeptide containing L-homohistidine
using the standard Fmoc/tBu strategy on a Rink Amide resin.

A. Materials & Reagents

Rink Amide MBHA resin

Fmoc-Phe-OH, Fmoc-L-hHis(Trt)-OH, Fmoc-Ala-OH
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Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Activation Base: DIPEA (N,N-Diisopropylethylamine)

Solvents: Dichloromethane (DCM), DMF

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Diethyl ether (cold)

Solid-phase synthesis vessel with a filter frit

B. Synthesis Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142899/docs#application-notes-protocols-l-
homohistidine-in-enzyme-inhibitor-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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